molecular formula C13H19N3O4S B6789741 N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide

Cat. No.: B6789741
M. Wt: 313.37 g/mol
InChI Key: FXYNYZAHAKGICX-UHFFFAOYSA-N
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Description

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[331]nonane-7-carboxamide is a complex organic compound featuring a thiazole ring, a bicyclic structure, and various functional groups

Properties

IUPAC Name

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-18-7-12-15-9(8-21-12)2-14-13(17)16-3-10-5-19-6-11(4-16)20-10/h8,10-11H,2-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNYZAHAKGICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CNC(=O)N2CC3COCC(C2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The next step involves the formation of the bicyclic structure, which can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the amide coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Bicyclic compounds: Molecules such as bicyclo[3.3.1]nonane derivatives are structurally similar.

Uniqueness

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-3,9-dioxa-7-azabicyclo[3.3.1]nonane-7-carboxamide is unique due to its combination of a thiazole ring and a bicyclic structure, which may confer distinct biological and chemical properties .

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